2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
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Overview
Description
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 3-methylphenyl group attached to the pyrazole ring. This unique structure contributes to its biological activity and potential therapeutic applications .
Preparation Methods
One common synthetic route includes the condensation of enaminonitrile with urea under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition leads to cell cycle arrest at the G1 phase, preventing cell proliferation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking the enzyme’s activity . This inhibition triggers downstream signaling pathways that result in apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the 3-methylphenyl group, resulting in different biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to different enzyme inhibition profiles.
Pyrido[2,3-d]pyrimidine: A fused pyrimidine derivative with a pyridine ring, showing distinct anticancer properties.
The uniqueness of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL lies in its specific structure, which allows for selective inhibition of CDK2 and its potential as a targeted anticancer agent .
Properties
Molecular Formula |
C14H15N5O |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-10-3-2-4-11(7-10)19-14-12(8-18-19)13(15-5-6-20)16-9-17-14/h2-4,7-9,20H,5-6H2,1H3,(H,15,16,17) |
InChI Key |
GOWHRQMNZYEGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCO |
Origin of Product |
United States |
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